N-(2-Ethyl-2-hexenylidene)aniline

Description

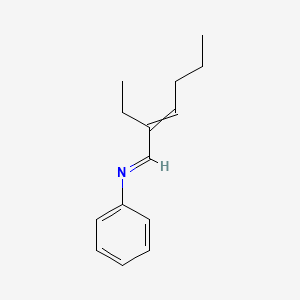

Chemical Structure and Properties N-(2-Ethyl-2-hexenylidene)aniline (CAS: 68258-67-3) is a Schiff base derivative with the molecular formula C₁₄H₂₁N and a molecular weight of 203.32 g/mol . The compound features an aniline group bonded to a 2-ethyl-2-hexenylidene moiety, forming a conjugated imine (-C=N-) structure.

Industrial Relevance

The compound is commercially available as an industrial-grade chemical, primarily used as an intermediate in organic synthesis. Its structure suggests utility in dye manufacturing, polymer stabilizers, or ligand frameworks for metal complexes .

Properties

CAS No. |

35331-89-6 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

2-ethyl-N-phenylhex-2-en-1-imine |

InChI |

InChI=1S/C14H19N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-12H,3-5H2,1-2H3 |

InChI Key |

BMPCRYKECZQJOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(CC)C=NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-2-hexenylidene)aniline typically involves the condensation of aniline with 2-ethyl-2-hexenal. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of an acid catalyst to facilitate the formation of the Schiff base. The reaction can be represented as follows:

[ \text{Aniline} + \text{2-Ethyl-2-hexenal} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of acid catalysts, such as sulfuric acid or hydrochloric acid, is common to ensure the efficient formation of the Schiff base.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-2-hexenylidene)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction of the Schiff base can lead to the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original Schiff base.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Ethyl-2-hexenylidene)aniline has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.

Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-2-hexenylidene)aniline involves its ability to form stable complexes with metal ions. The nitrogen atom in the Schiff base can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or antimicrobial effects, depending on the metal ion involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with N-(2-Ethyl-2-hexenylidene)aniline, differing in substituents or functional groups:

Key Differences and Implications

Electronic Properties

- This compound : The conjugated imine group enables electron delocalization, making it suitable for applications requiring charge transfer, such as optoelectronic materials .

- N-[(1E)-3-phenylprop-2-en-1-ylidene]aniline : The cinnamylidene group introduces additional aromaticity, enhancing UV absorption properties compared to the target compound .

Physical Properties

- Hydrophobicity : The ethyl-hexenylidene chain in the target compound imparts moderate hydrophobicity, whereas hydroxyethyl derivatives (e.g., N-ethyl-N-(2-hydroxyethyl)aniline) exhibit higher polarity and water solubility .

- Thermal Stability : Schiff bases like this compound are prone to hydrolysis under acidic conditions, while alkyl-substituted analogs (e.g., N-(2-methylhexan-2-yl)aniline) demonstrate greater stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.